REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]([OH:24])([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].CO>[OH:24][C:11]1([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=[CH:16][CH:15]=2)[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1
|
Name
|
1-benzyl-4-hydroxy-4-(naphth-1-yl)piperidine
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(C1=CC=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under a hydrogen atmosphere for 2 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a bed of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with dichloromethane containing 17% methanol
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCNCC1)C1=CC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.526 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |